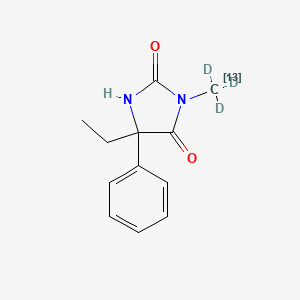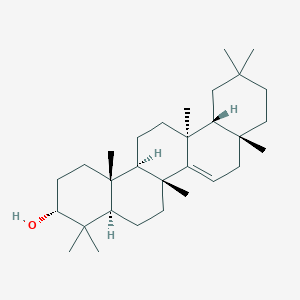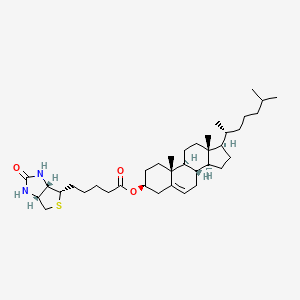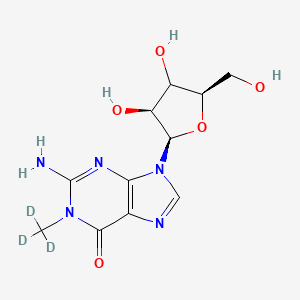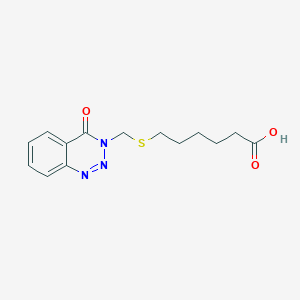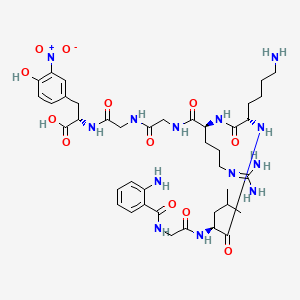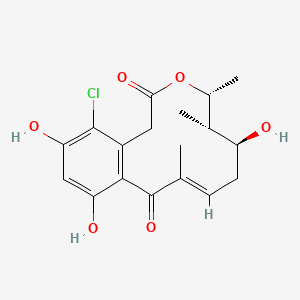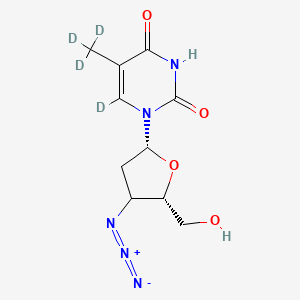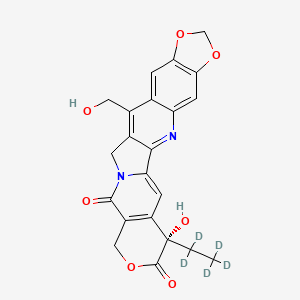
7-Hydroxymethyl-10,11-MDCPT-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxymethyl-10,11-MDCPT-d5 is a deuterium-labeled derivative of 7-Hydroxymethyl-10,11-MDCPT. This compound is primarily used as a payload in the synthesis of antibody-drug conjugates (ADCs). The deuterium labeling enhances the stability and metabolic profile of the compound, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxymethyl-10,11-MDCPT-d5 involves the incorporation of deuterium atoms into the parent compound, 7-Hydroxymethyl-10,11-MDCPT. The process typically includes the following steps:
Deuterium Exchange Reaction: The parent compound undergoes a deuterium exchange reaction where hydrogen atoms are replaced with deuterium atoms. This is often achieved using deuterated solvents and catalysts under controlled conditions.
Purification: The resulting deuterium-labeled compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of the parent compound are subjected to deuterium exchange reactions in batch reactors.
Continuous Flow Processing: For higher efficiency, continuous flow reactors may be used to facilitate the deuterium exchange reaction.
Quality Control: Rigorous quality control measures, including HPLC and mass spectrometry, are employed to ensure the consistency and purity of the final product
Chemical Reactions Analysis
Types of Reactions
7-Hydroxymethyl-10,11-MDCPT-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions
Major Products
The major products formed from these reactions include:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
7-Hydroxymethyl-10,11-MDCPT-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for studying deuterium-labeled compounds.
Biology: Employed in biological studies to investigate metabolic pathways and enzyme interactions.
Medicine: Utilized in the development of ADCs for targeted cancer therapy. The compound serves as a cytotoxic payload that can be conjugated to antibodies to selectively target cancer cells.
Industry: Applied in the pharmaceutical industry for the synthesis of novel therapeutic agents and in the development of diagnostic tools
Mechanism of Action
The mechanism of action of 7-Hydroxymethyl-10,11-MDCPT-d5 involves its role as a cytotoxic agent in ADCs. The compound exerts its effects by:
Targeting Cancer Cells: When conjugated to an antibody, the compound selectively binds to cancer cell surface antigens.
Internalization and Release: Upon binding, the ADC is internalized by the cancer cell, and the cytotoxic payload is released.
DNA Topoisomerase I Inhibition: The released compound inhibits DNA topoisomerase I, an enzyme crucial for DNA replication and transcription, leading to DNA damage and cell death
Comparison with Similar Compounds
7-Hydroxymethyl-10,11-MDCPT-d5 is unique due to its deuterium labeling, which enhances its stability and metabolic profile. Similar compounds include:
7-Hydroxymethyl-10,11-MDCPT: The non-deuterated parent compound.
Camptothecin: A related compound used in cancer therapy.
Topotecan: Another camptothecin derivative used as an anticancer agent
Properties
Molecular Formula |
C22H18N2O7 |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
(5S)-5-hydroxy-14-(hydroxymethyl)-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione |
InChI |
InChI=1S/C22H18N2O7/c1-2-22(28)14-4-16-19-11(6-24(16)20(26)13(14)8-29-21(22)27)12(7-25)10-3-17-18(31-9-30-17)5-15(10)23-19/h3-5,25,28H,2,6-9H2,1H3/t22-/m0/s1/i1D3,2D2 |
InChI Key |
UYOXKDDEJDVQSN-VBGSLEDMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CO)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R,4aR,5S,6R,6aR,10R,10aS,10bR)-5-hydroxy-4a,6a,7,10b-tetramethyl-2'-oxo-6-(pyridine-3-carbonyloxy)spiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] pyridine-3-carboxylate](/img/structure/B12371117.png)
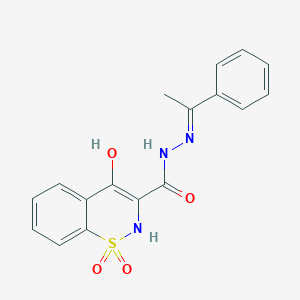
![4-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide](/img/structure/B12371121.png)
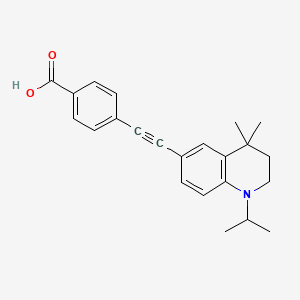
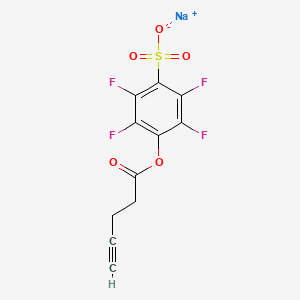
![N-[4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2,6-dimethylphenyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B12371128.png)
